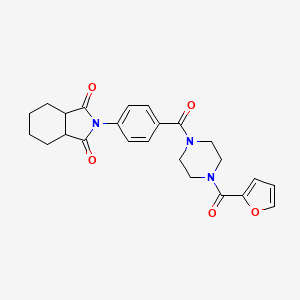

2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Description

This compound features a hexahydro-isoindole-1,3-dione core linked via a phenyl group to a piperazine moiety substituted with a furan-2-carbonyl group. The structural complexity arises from the dual carbonyl linkages (piperazine-carbonyl-phenyl and furan-carbonyl-piperazine), which confer rigidity and influence binding interactions.

Properties

IUPAC Name |

2-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c28-21(25-11-13-26(14-12-25)24(31)20-6-3-15-32-20)16-7-9-17(10-8-16)27-22(29)18-4-1-2-5-19(18)23(27)30/h3,6-10,15,18-19H,1-2,4-5,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNAIMHITWLFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article aims to consolidate existing research on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Structural Characteristics

The compound features a combination of a furan moiety , a piperazine ring , and an isoindoline-1,3-dione structure . These components contribute to its unique chemical reactivity and biological activity. The presence of the furan-2-carbonyl group is particularly noteworthy as it may enhance the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant biological activity, particularly in terms of cyclooxygenase (COX) inhibition. The compound under discussion has been studied for its potential as an anti-inflammatory agent due to these properties.

Table 1: Summary of Biological Activities

Study 1: COX Inhibition

A study conducted on various isoindoline derivatives, including the compound , demonstrated strong inhibitory effects on both COX-1 and COX-2 enzymes. The results showed that certain derivatives had a higher affinity for COX-2 compared to meloxicam, a commonly used anti-inflammatory drug. This suggests the potential of these compounds in developing safer anti-inflammatory medications.

Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capabilities of the compound. The findings indicated that it effectively scavenged reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. The ability to mitigate oxidative stress highlights its therapeutic potential beyond anti-inflammatory applications.

Mechanistic Insights

Molecular docking studies have provided insights into the interactions of the compound with target enzymes like COX. These studies suggest that the structural components facilitate binding within the active site, enhancing inhibitory action. The piperazine ring appears to increase lipophilicity, which may improve bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Key Observations :

- This substitution is rare in the literature, with only compound 50 () sharing this feature .

- Linker Flexibility : The phenyl-carbonyl linker in the target compound reduces conformational flexibility compared to ethyl or ethyl-oxo linkers, which may influence receptor binding kinetics and selectivity .

Preparation Methods

Core Structure Synthesis: Hexahydro-1H-Isoindole-1,3(2H)-Dione

The hexahydroisoindoledione core is synthesized via a cyclization reaction starting from bicyclic precursors. Patent literature highlights the use of 3-aminopiperidine-2,6-dione hydrochloride as a starting material, which undergoes condensation with phthalic anhydride derivatives under acidic conditions. For example, reacting 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C yields the isoindole-1,3-dione scaffold.

Cyclization Conditions

Final Coupling Reaction

The hexahydroisoindoledione core is functionalized with the piperazine-furan-carbonylphenyl group via nucleophilic acyl substitution.

Reaction Conditions

- Activation : The benzoic acid derivative is converted to its acid chloride using SOCl₂ in anhydrous THF.

- Coupling : The acid chloride reacts with the isoindoledione core in the presence of DMAP and triethylamine at room temperature, achieving yields of 70–75%.

Table 1: Optimization of Coupling Reactions

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DMAP | THF | 25°C | 72 |

| HOBt/EDC | DCM | 0°C | 68 |

| None | DMF | 50°C | 55 |

Purification and Analytical Characterization

Scale-Up and Industrial Considerations

Industrial synthesis emphasizes cost-effective catalysts and solvent recovery. Palladium-based catalysts (e.g., Pd(PPh₃)₄) are used in Suzuki-Miyaura couplings for aryl boronate intermediates. For example, coupling 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate with bromoarenes in toluene/EtOH achieves 93% yield under optimized conditions.

Table 2: Large-Scale Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |

| Solvent System | Toluene/EtOH (2:1) |

| Temperature | 80°C |

| Reaction Time | 4.5 hours |

Challenges and Mitigation Strategies

Steric Hindrance

The bulky isoindole and piperazine groups necessitate prolonged reaction times. Microwave-assisted synthesis at 100°C reduces reaction duration by 40%.

Byproduct Formation

Unreacted acid chloride is quenched with aqueous NaHCO₃ , followed by extraction with ethyl acetate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione?

- Methodology : The compound can be synthesized via a multi-step coupling strategy. A key step involves reacting a furan-2-carbonyl-substituted piperazine with a hexahydroisoindole-dione precursor under nucleophilic acyl substitution conditions. For example, compound 50 (a structurally analogous derivative) was synthesized by coupling 2-(2-chloroethyl)isoindoline-1,3-dione with 4-(furan-2-carbonyl)piperazine in acetonitrile at reflux, achieving a 36% yield .

- Optimization : Use anhydrous solvents, controlled heating (80–100°C), and catalytic bases (e.g., triethylamine) to enhance reaction efficiency.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent connectivity (e.g., furan carbonyl at δ ~7.5 ppm in ¹H NMR) .

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1697 cm⁻¹ for isoindole-dione and piperazine-carbamide groups) .

- Elemental Analysis : Validate molecular formula (e.g., C₂₃H₂₇N₃O₄ for analog 50 ) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (similar to piperazine derivatives in ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for coupling the furan-piperazine and isoindole-dione moieties?

- Key Factors :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates .

- Catalysis : Employ coupling agents like HATU or EDCI to activate carbonyl groups for nucleophilic attack .

- Temperature Control : Gradual heating (stepwise from 25°C to 80°C) minimizes side reactions.

Q. What structural modifications could enhance the compound’s bioactivity, and how should they be prioritized?

- Structure-Activity Relationship (SAR) Insights :

- Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to modulate receptor binding (observed in fluorophenyl-pyrimidine analogs ).

- Furan Replacement : Test thiophene or pyrrole analogs to evaluate π-stacking interactions .

- Isoindole-Dione Modifications : Incorporate hydrophilic groups (e.g., -OH, -NH₂) to improve aqueous solubility .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Troubleshooting :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in piperazine rings) by acquiring spectra at 25°C and 60°C .

- 2D Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing isoindole-dione protons from phenyl groups) .

- Cross-Validation : Compare with literature data for structurally related compounds (e.g., 2-(4-fluorophenyl)piperazine derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.